molecular formula C12H14O4 B14269017 Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate CAS No. 188025-73-2

Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate

Cat. No.: B14269017
CAS No.: 188025-73-2
M. Wt: 222.24 g/mol
InChI Key: AMIHIGNJAWMPNU-UHFFFAOYSA-N
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Description

Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate is an organic compound with a unique structure characterized by the presence of two alkyne groups attached to a propanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate typically involves the alkylation of dimethyl malonate with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to react with the propargyl bromide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to the formation of various esters or amides.

Scientific Research Applications

Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Materials Science: The presence of alkyne groups allows for the formation of polymers and other materials with interesting electronic and optical properties.

Mechanism of Action

The mechanism of action of Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(prop-2-yn-1-yl)malonate: Similar in structure but with only one alkyne group.

    Dimethyl 2-(but-2-yn-1-yl)malonate: Another related compound with a different alkyne substitution pattern.

Uniqueness

Dimethyl (but-1-yn-1-yl)(prop-1-yn-1-yl)propanedioate is unique due to the presence of two distinct alkyne groups, which provide additional reactivity and versatility in chemical transformations compared to similar compounds with only one alkyne group.

Properties

CAS No.

188025-73-2

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

dimethyl 2-but-1-ynyl-2-prop-1-ynylpropanedioate

InChI

InChI=1S/C12H14O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h5H2,1-4H3

InChI Key

AMIHIGNJAWMPNU-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C#CC)(C(=O)OC)C(=O)OC

Origin of Product

United States

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